molecular formula C12H13NO2 B1589683 Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 68471-57-8

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B1589683
CAS RN: 68471-57-8
M. Wt: 203.24 g/mol
InChI Key: ZNLOEFQSAKKFGT-UHFFFAOYSA-N
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Description

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (BDPC) is a chemical compound of the pyrrole class that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and bioorganic chemistry. It is an important building block for the synthesis of various organic compounds, and its derivatives have been used to synthesize a variety of pharmaceuticals and other compounds. It has also been used as a ligand in metal-catalyzed reactions.

Scientific Research Applications

Microwave-Accelerated Synthesis in Porphyrin and Dipyrromethene Production

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate derivatives, such as benzyl 3,5-dimethyl-pyrrole-2-carboxylate, are crucial in the synthesis of porphyrins and dipyrromethenes. The microwave-accelerated synthesis of these compounds offers a highly efficient and pure product yield. This method is particularly advantageous as it avoids the decomposition often encountered in traditional synthesis methods (Regourd et al., 2006).

Spiro Heterocyclization in Pharmaceutical Synthesis

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is involved in spiro heterocyclization processes, crucial for the synthesis of complex pharmaceutical compounds. This process involves the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems, which are significant in pharmaceutical research (Dmitriev et al., 2014).

Applications in Organic Chemistry

The compound plays a vital role in various organic synthesis processes. Its derivatives are important intermediates in the synthesis of more complex chemical structures, contributing significantly to the field of organic chemistry (Lash et al., 1994).

Lewis Acid-Promoted Reactions

In Lewis acid-promoted reactions, benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate derivatives demonstrate diverse reactivity patterns. These reactions are essential in synthesizing functionalized dihydroazepines and dihydropyrroles, which have applications in various chemical processes (Yin et al., 2011).

Use in Crystallography Studies

The structural analysis of benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate derivatives is essential for understanding the properties of these compounds. Crystallography studies provide insights into their molecular arrangement and potential applications in various fields (Silva et al., 2012).

Synthesis of Pyrrolopyridine Derivatives

This compound is also instrumental in synthesizing pyrrolo[2,3-c]pyridine-5-carboxylates, which are structurally related to active β-carboline-3-carboxylates. This synthesis is significant in the study of benzodiazepine receptor-ligand interactions (Dekhane et al., 1993).

properties

IUPAC Name

benzyl 2,3-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLOEFQSAKKFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454271
Record name Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

CAS RN

68471-57-8
Record name Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68471-57-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-methoxy-pyrrolidine-1-carboxylic acid benzyl ester (example 4, step 4, 500 mg, 1.0 eq.) in dichloromethane was added N-diisopropylethyl-amine (0.5 mL, 1.36 eq.) and trimethylsilyltrifluoromethanesulfonate (0.51 mL, 1.3 eq.). The reaction mixture was stirred at 0° C. for 30 min and partitioned between dichloromethane and an aqueous solution of sodium hydrogencarbonate. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and evaporated in vacuo and purified on silica eluting with 19:1 cyclohexane/ethyl acetate to yield 325 mg (75%) of the desired product as a colourless oil. MS (m/e): 204.5 (MH+, 100%).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
N-diisopropylethyl-amine
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Bungard - 2020 - search.proquest.com
Since 1981, HIV/AIDS has affected over 70 million individuals worldwide. Due to the incorporation of Combination Antiretroviral Therapy (cART), this deadly virus has now become a …
Number of citations: 2 search.proquest.com
N Mbelesi - 2016 - etheses.whiterose.ac.uk
1 ABSTRACT Febrifugine and Isofebrifugine are alkaloids isolated from Dichroa febrifuga Lour and have been characterised to be active against malaria. However, as there is still some …
Number of citations: 2 etheses.whiterose.ac.uk
SPA Hinkes - 2021 - archiv.ub.uni-heidelberg.de
Die Verbindungsklasse der Boronsäuren zeichnet sich durch ihre vielfältigen Anwendungen aus. Die prominente SUZUKI-MIYAURA-Kreuzkupplung ist heutzutage eine der am …
Number of citations: 2 archiv.ub.uni-heidelberg.de

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